molecular formula C35H38F2N8O4 B1681438 2-butan-2-yl-4-[4-[4-[4-[[2-(2,4-difluorophenyl)-2-(1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]piperazin-1-yl]phenyl]-1,2,4-triazol-3-one CAS No. 110588-57-3

2-butan-2-yl-4-[4-[4-[4-[[2-(2,4-difluorophenyl)-2-(1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]piperazin-1-yl]phenyl]-1,2,4-triazol-3-one

Cat. No.: B1681438
CAS No.: 110588-57-3
M. Wt: 672.7 g/mol
InChI Key: HUADITLKOCMHSB-ZPGVKDDISA-N
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Mechanism of Action

Target of Action

Saperconazole is an antifungal agent that primarily targets the cytochrome P-450 sterol C-14 α-demethylase . This enzyme plays a crucial role in the synthesis of ergosterol, a vital component of the fungal cell wall .

Mode of Action

Saperconazole interacts with its target, the 14-α demethylase, a cytochrome P-450 enzyme, which is necessary for the conversion of lanosterol to ergosterol . By inhibiting this enzyme, saperconazole disrupts the synthesis of ergosterol, leading to increased cellular permeability and leakage of cellular contents .

Biochemical Pathways

The inhibition of the enzyme cytochrome P450 14α-demethylase by saperconazole disrupts the normal synthesis of ergosterol from lanosterol . This disruption affects the integrity of the fungal cell wall, as ergosterol is an essential component of it . The subsequent loss of normal sterols correlates with the accumulation of 14 α-methyl sterols in fungi and may be partly responsible for the fungistatic activity of saperconazole .

Pharmacokinetics

The pharmacokinetics of saperconazole have been studied in rabbits . The drug was administered by topical, subconjunctival, and oral routes . Following a single 20-μL drop of 0.25% saperconazole in normal corneas, a mean peak level of 2.32±0.06 μg/g was achieved in 10 minutes . The drug was rapidly cleared from the cornea within 2 hours . Levels following oral administration were low and probably subtherapeutic in all ocular tissues that were evaluated .

Result of Action

The inhibition of ergosterol synthesis by saperconazole leads to increased cellular permeability, causing leakage of cellular contents . This results in the disruption of normal fungal cell function and ultimately leads to the death of the fungal cell .

Biochemical Analysis

Biochemical Properties

Saperconazole interacts with a key enzyme in fungi, sterol demethylase . This enzyme is involved in the biosynthesis of ergosterol, a vital component of the fungal cell membrane. By inhibiting sterol demethylase, Saperconazole disrupts ergosterol synthesis, leading to alterations in the cell membrane that result in fungal cell death .

Cellular Effects

Saperconazole has potent activity against Aspergillus fumigatus . It suppresses the germination of spores and blocks the development of hyphae, sporophores, vesicles, sterigmata, and spores . It also induces necrosis in a substantial proportion of pre-existing hyphae .

Molecular Mechanism

The molecular mechanism of Saperconazole involves the inhibition of the enzyme sterol demethylase . This inhibition disrupts the synthesis of ergosterol, leading to alterations in the fungal cell membrane and ultimately causing cell death .

Temporal Effects in Laboratory Settings

In laboratory settings, Saperconazole has shown to have a potent and prolonged antifungal effect . It reduces the colony-forming units of Aspergillus in kidneys more than 1000-fold compared to untreated mice .

Dosage Effects in Animal Models

In animal models, Saperconazole has shown efficacy at different dosages . At a dosage of 200 mg/kg/day, it reduced the colony-forming units of Aspergillus in kidneys more than 1000-fold compared to untreated mice .

Metabolic Pathways

As a triazole antifungal, it is known to interfere with the ergosterol synthesis pathway in fungi by inhibiting the enzyme sterol demethylase .

Transport and Distribution

Like other triazole antifungals, it is likely to be distributed widely in the body after administration .

Subcellular Localization

Given its mechanism of action, it is likely to be localized in the endoplasmic reticulum of fungal cells where the target enzyme, sterol demethylase, is located .

Chemical Reactions Analysis

2-butan-2-yl-4-[4-[4-[4-[[2-(2,4-difluorophenyl)-2-(1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]piperazin-1-yl]phenyl]-1,2,4-triazol-3-onee undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

2-butan-2-yl-4-[4-[4-[4-[[2-(2,4-difluorophenyl)-2-(1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]piperazin-1-yl]phenyl]-1,2,4-triazol-3-onee has a wide range of scientific research applications:

Comparison with Similar Compounds

2-butan-2-yl-4-[4-[4-[4-[[2-(2,4-difluorophenyl)-2-(1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]piperazin-1-yl]phenyl]-1,2,4-triazol-3-onee is structurally and functionally similar to other triazole antifungals such as:

  • Itraconazole
  • Ketoconazole
  • Fluconazole

Compared to these compounds, saperconazole has shown superior efficacy in certain fungal infections, particularly those resistant to other triazoles . Its unique fluorinated structure contributes to its enhanced antifungal activity and broader spectrum of action .

Properties

CAS No.

110588-57-3

Molecular Formula

C35H38F2N8O4

Molecular Weight

672.7 g/mol

IUPAC Name

2-butan-2-yl-4-[4-[4-[4-[[(2R,4S)-2-(2,4-difluorophenyl)-2-(1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]piperazin-1-yl]phenyl]-1,2,4-triazol-3-one

InChI

InChI=1S/C35H38F2N8O4/c1-3-25(2)45-34(46)44(24-40-45)29-7-5-27(6-8-29)41-14-16-42(17-15-41)28-9-11-30(12-10-28)47-19-31-20-48-35(49-31,21-43-23-38-22-39-43)32-13-4-26(36)18-33(32)37/h4-13,18,22-25,31H,3,14-17,19-21H2,1-2H3/t25?,31-,35-/m0/s1

InChI Key

HUADITLKOCMHSB-ZPGVKDDISA-N

SMILES

CCC(C)N1C(=O)N(C=N1)C2=CC=C(C=C2)N3CCN(CC3)C4=CC=C(C=C4)OCC5COC(O5)(CN6C=NC=N6)C7=C(C=C(C=C7)F)F

Isomeric SMILES

CCC(C)N1C(=O)N(C=N1)C2=CC=C(C=C2)N3CCN(CC3)C4=CC=C(C=C4)OC[C@H]5CO[C@](O5)(CN6C=NC=N6)C7=C(C=C(C=C7)F)F

Canonical SMILES

CCC(C)N1C(=O)N(C=N1)C2=CC=C(C=C2)N3CCN(CC3)C4=CC=C(C=C4)OCC5COC(O5)(CN6C=NC=N6)C7=C(C=C(C=C7)F)F

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Saperconazole;  SPZ;  R66905;  R-66905;  R 66905; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-butan-2-yl-4-[4-[4-[4-[[2-(2,4-difluorophenyl)-2-(1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]piperazin-1-yl]phenyl]-1,2,4-triazol-3-one
Reactant of Route 2
Reactant of Route 2
2-butan-2-yl-4-[4-[4-[4-[[2-(2,4-difluorophenyl)-2-(1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]piperazin-1-yl]phenyl]-1,2,4-triazol-3-one
Reactant of Route 3
Reactant of Route 3
2-butan-2-yl-4-[4-[4-[4-[[2-(2,4-difluorophenyl)-2-(1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]piperazin-1-yl]phenyl]-1,2,4-triazol-3-one
Reactant of Route 4
Reactant of Route 4
2-butan-2-yl-4-[4-[4-[4-[[2-(2,4-difluorophenyl)-2-(1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]piperazin-1-yl]phenyl]-1,2,4-triazol-3-one
Reactant of Route 5
Reactant of Route 5
2-butan-2-yl-4-[4-[4-[4-[[2-(2,4-difluorophenyl)-2-(1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]piperazin-1-yl]phenyl]-1,2,4-triazol-3-one
Reactant of Route 6
Reactant of Route 6
2-butan-2-yl-4-[4-[4-[4-[[2-(2,4-difluorophenyl)-2-(1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]piperazin-1-yl]phenyl]-1,2,4-triazol-3-one

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